A-Z Guide to Structure Elucidation: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
A-Z Guide to Structure Elucidation: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Abstract
This comprehensive technical guide provides a multi-faceted strategy for the definitive structure elucidation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid. The core of this guide is a synergistic application of advanced analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel heterocyclic compounds.
Introduction: The Pyranopyridine Scaffold
The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine scaffold is a significant heterocyclic system, characterized by the fusion of a dihydropyran ring to a pyridine ring.[1] This structural motif is of considerable interest in medicinal chemistry due to its presence in various biologically active molecules. The specific compound of interest, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid (molecular formula C₉H₉NO₃, molecular weight 179.17 g/mol ), presents a unique analytical challenge due to the combination of a saturated, non-planar dihydropyran ring with a planar, aromatic pyridine ring.[1] Accurate and unambiguous structural determination is paramount for understanding its chemical properties, predicting its biological activity, and ensuring intellectual property claims.
Foundational Analysis: Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step for confirming the elemental composition of the synthesized molecule.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
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Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).
Expected Data & Interpretation
The primary objective is to observe a molecular ion peak corresponding to the calculated exact mass of C₉H₉NO₃. The expected m/z for the [M+H]⁺ ion is 180.0604. The high resolution of the TOF analyzer allows for the differentiation of this mass from other potential elemental compositions with the same nominal mass.
Fragmentation Analysis: Unveiling the Core Structure
Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For pyranopyridine derivatives, fragmentation often involves the cleavage of the pyran ring and losses from the carboxylic acid group.[2][3]
Table 1: Predicted Major Mass Spectral Fragments
| Fragment (m/z) | Proposed Structure/Loss | Significance |
| 162.0498 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 134.0550 | [M+H - COOH]⁺ | Decarboxylation, confirming the carboxylic acid moiety. |
| 122.0549 | [M+H - C₃H₆O]⁺ | Cleavage of the dihydropyran ring. |
Unraveling Connectivity: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[4][5] For a molecule like 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid, a suite of 1D and 2D NMR experiments is essential.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.[6]
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1D NMR: Acquire ¹H and ¹³C{¹H} spectra.
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2D NMR: Perform the following experiments:
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COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[7]
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Spectral Interpretation: A Step-by-Step Approach
The ¹H NMR spectrum will reveal distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyran ring.
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Aromatic Region (δ 7.0-9.0 ppm): Expect two doublets corresponding to the two protons on the pyridine ring. Their coupling constant will be indicative of their relative positions.
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Aliphatic Region (δ 1.5-4.5 ppm): Expect three distinct multiplets for the three methylene groups (-CH₂-) of the dihydropyran ring.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals.
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Aromatic/Olefinic Region (δ 100-160 ppm): Signals for the five carbons of the pyridine ring.
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Aliphatic Region (δ 20-70 ppm): Signals for the three methylene carbons of the dihydropyran ring.
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Carbonyl Carbon (δ > 160 ppm): The signal for the carboxylic acid carbon.
The true power of NMR in this context comes from the 2D experiments which allow for the unambiguous assembly of the molecular framework.
-
COSY: Will show correlations between adjacent protons in the dihydropyran ring, establishing the -CH₂-CH₂-CH₂- spin system. It will also confirm the coupling between the two pyridine protons.
-
HSQC: Provides direct one-bond correlations, definitively assigning each proton signal to its corresponding carbon signal.
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HMBC: This is the key experiment for connecting the different fragments. Key expected correlations include:
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Correlations from the protons of the dihydropyran ring to the carbons of the pyridine ring, confirming the fusion of the two rings.
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Correlations from the pyridine protons to the carboxylic acid carbon, confirming the position of the carboxyl group.
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Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2 | ~4.3 (t) | ~65 | C4, C4a |
| 3 | ~2.0 (m) | ~21 | C2, C4, C4a |
| 4 | ~2.8 (t) | ~24 | C2, C3, C4a, C8a |
| 5 | ~7.5 (d) | ~120 | C7, C8a |
| 7 | ~8.2 (d) | ~145 | C5, C6, C8a |
| 6-COOH | ~13.0 (br s) | ~165 | - |
| 4a | - | ~118 | H2, H3, H4 |
| 6 | - | ~138 | H5, H7 |
| 8a | - | ~155 | H4, H5, H7 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Definitive Proof: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[8] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol/water, acetone).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
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Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Expected Results
The resulting crystal structure will confirm the connectivity of the atoms, the fusion of the pyran and pyridine rings, and the conformation of the dihydropyran ring. It will also provide detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Integrated Structure Elucidation Workflow
The synergy of these techniques provides a self-validating system for structure elucidation.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid requires a logical and systematic application of modern analytical techniques. By integrating high-resolution mass spectrometry for elemental composition and fragmentation analysis, a suite of 1D and 2D NMR experiments for detailed connectivity mapping, and single-crystal X-ray crystallography for definitive 3D structural confirmation, researchers can confidently and accurately characterize this and other novel heterocyclic compounds. This multi-pronged approach ensures the scientific rigor and trustworthiness required in the fields of chemical research and drug development.
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Figure 1. Three-step synthesis of the target compound.
